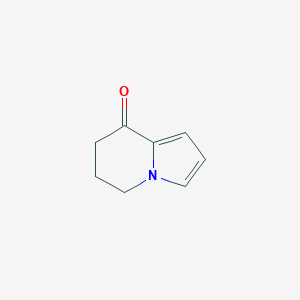
6,7-Dihydro-8(5H)-indolizinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-8(5H)-indolizinone is a synthetic intermediate . It has a molecular formula of C9H9NO, an average mass of 147.174 Da, and a monoisotopic mass of 147.068420 Da .
Molecular Structure Analysis
The molecule has a structure that includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . It has an ACD/LogP value of 1.82 and an ACD/LogD (pH 5.5) value of 1.54 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 135.2±26.1 °C .Scientific Research Applications
Chemical Synthesis and Derivatives
Preparation of Novel Indolizinone-based Compounds : Using 1,3-dipolar cycloaddition chemistry, novel indolizinone-based compounds have been synthesized, highlighting the versatility of 6,7-Dihydro-8(5H)-indolizinone in chemical synthesis (Mmutlane, Harris, & Padwa, 2005).
Divergent Synthesis of Polyhydroxylated Indolizidines : A method for the synthesis of polyhydroxylated indolizidines from 6,7-Dihydro-8(5H)-indolizinone derivatives has been established, offering a diverse approach in the field of organic chemistry (Jiang, Cheng, Shi, & Kang, 2007).
Development of Nitrogen-Bridged Heterocycles : Research has led to the selective formation of novel 4(1H)-8,8a-Dihydro-1,4-thiazino[3,4,5-cd]indolizinone derivatives, expanding the application scope of 6,7-Dihydro-8(5H)-indolizinone in heterocyclic chemistry (Kakehi, Ito, Suga, Kobayashi, & Hatanaka, 1998).
Medicinal Chemistry and Biological Activity
Antitumor Activity : Synthesis of indolizinone derivatives has been linked to potential antitumor activity, showcasing the medicinal applications of 6,7-Dihydro-8(5H)-indolizinone (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Estrogen Receptor Binding : Research on 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a derivative of 6,7-Dihydro-8(5H)-indolizinone, indicates its binding affinity for estrogen receptors, implicating its use in hormone-related therapies (Mccague, Kuroda, Leclercq, & Stoessel, 1986).
Exploration in Medicinal Applications : Ruthenium-indolizinone complexes, derived from 6,7-Dihydro-8(5H)-indolizinone, have been studied for their potential in medicinal applications, particularly in oncology (Chung, Ng, Yeung, Shek, Tse, Lo, Chan, Tse, Yiu, & Wong, 2018).
Chemical Reactivity and Stereochemistry
- Fundamental Reactivity and Stereochemical Information : The reactivity of indolizinones, including 6,7-Dihydro-8(5H)-indolizinone, has been explored to understand how stereochemical information from the ring-fusion can be relayed to new stereocenters, useful in the synthesis of complex molecules (Narayan & Sarpong, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-5H-indolizin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDCRSBRRZPACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-8(5H)-indolizinone | |
CAS RN |
54906-44-4 |
Source


|
| Record name | 5,6,7,8-tetrahydroindolizin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic approaches to access 6,7-dihydro-8(5H)-indolizinone derivatives?
A1: Several synthetic routes have been explored for 6,7-dihydro-8(5H)-indolizinone derivatives. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its esters. [] Another approach utilizes the reaction of 6,7-dihydroindolizin-8(5H)-one with aromatic aldehydes to form (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones, which serve as versatile intermediates for further transformations. [, , , , , , , ]
Q2: What types of reactions have been explored using (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones as starting materials?
A2: (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones exhibit diverse reactivity. For instance, they undergo magnesium-mediated conjugate addition with bromoform to yield spiro[cyclopropane-indolizine] derivatives. [] Reactions with thiourea in the presence of potassium hydroxide lead to the formation of tetrahydropyrimido[5,4-g]indolizine-2(1H)-thiones. [] Furthermore, these compounds engage in 1,3-dipolar cycloadditions with nitrilimines, producing spiro(indolizine-pyrazole) derivatives. []
Q3: How is Selectfluor employed in the synthesis of 6,7-dihydro-8(5H)-indolizinone derivatives?
A3: Selectfluor mediates the reaction between (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-ones and various 1,2,3-triazoles or benzotriazoles, affording the corresponding substituted 6,7-dihydroindolizin-8(5H)-one derivatives. []
Q4: What are the key structural features of 6,7-dihydro-8(5H)-indolizinone and its derivatives confirmed by spectroscopic techniques and X-ray crystallography?
A4: The structures of 6,7-dihydro-8(5H)-indolizinone derivatives are routinely characterized using NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry. [, , , ] In several cases, X-ray crystallography has provided definitive confirmation of the structures and provided insights into their three-dimensional arrangements. [, , ]
Q5: What are the potential applications of 6,7-dihydro-8(5H)-indolizinone derivatives being investigated?
A5: Given their diverse structures and potential biological activity, 6,7-dihydro-8(5H)-indolizinone derivatives have garnered interest in medicinal chemistry. For example, novel tricyclic systems incorporating the 6,7-dihydro-8(5H)-indolizinone core are being explored as potential photosensitizers for targeting triple-negative breast cancer cells. []
Q6: Have any enantioselective synthetic methods been developed for 6,7-dihydro-8(5H)-indolizinone derivatives?
A6: Yes, rhodium-catalyzed asymmetric alkene hydroacylation has emerged as a powerful tool for the enantioselective synthesis of 6,7-dihydroindolizin-8(5H)-ones. This approach utilizes N-allylpyrrole-2-carboxaldehydes as substrates and proceeds with excellent enantioselectivities. [, ]
Q7: Are there naturally occurring alkaloids structurally related to 6,7-dihydro-8(5H)-indolizinone?
A7: Yes, polygonatine A, a natural alkaloid, features the 6,7-dihydro-8(5H)-indolizinone core structure and has been synthesized from 6,7-dihydroindolizin-8(5H)-one. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

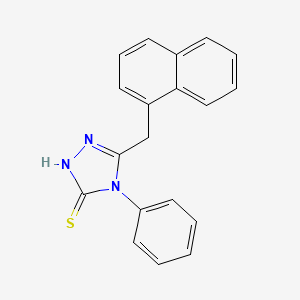
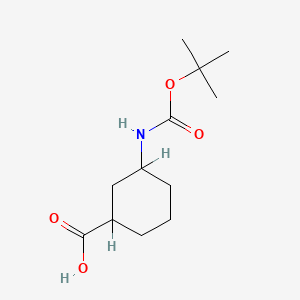
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
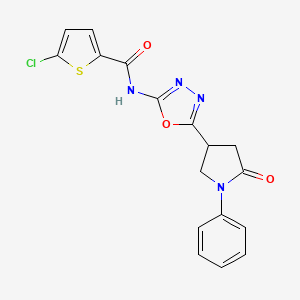
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)
![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)
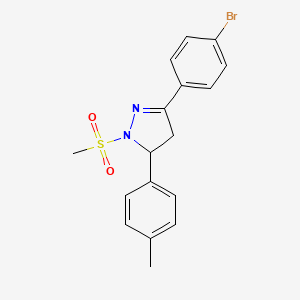


![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)
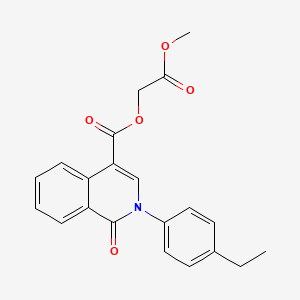
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)